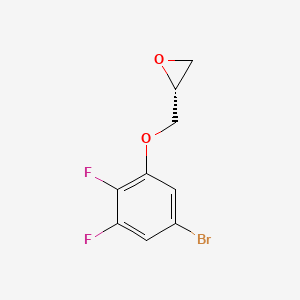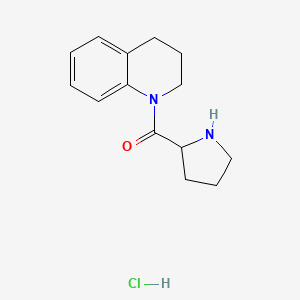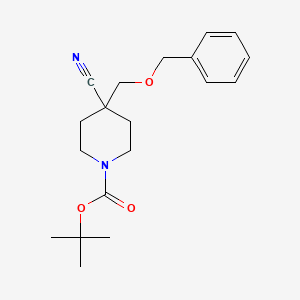![molecular formula C9H9ClO4S B1396096 4-[2-(Chlorosulfonyl)ethyl]benzoic acid CAS No. 1314939-34-8](/img/structure/B1396096.png)
4-[2-(Chlorosulfonyl)ethyl]benzoic acid
Overview
Description
4-[2-(Chlorosulfonyl)ethyl]benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a chlorosulfonyl group attached to the ethyl side chain of the benzoic acid structure. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Chlorosulfonyl)ethyl]benzoic acid typically involves the chlorosulfonation of benzoic acid derivatives. One common method includes the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in the presence of acetic acid and acetic anhydride . The reaction conditions are carefully controlled to ensure the selective formation of the chlorosulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes utilize specialized equipment to handle the reactive intermediates and ensure high yields of the desired product. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Chlorosulfonyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation of the ethyl side chain can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Scientific Research Applications
4-[2-(Chlorosulfonyl)ethyl]benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[2-(Chlorosulfonyl)ethyl]benzoic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide and sulfone derivatives, which have diverse applications in chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
4-Chlorosulfonylbenzoic acid: Similar structure but lacks the ethyl side chain.
4-Chlorosulfonylbenzenecarboxylic acid ethyl ester: An ester derivative with similar reactivity.
4-(Chlorosulfonyl)benzoic acid ethyl ester: Another ester derivative with comparable properties
Uniqueness
4-[2-(Chlorosulfonyl)ethyl]benzoic acid is unique due to the presence of the ethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-(2-chlorosulfonylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDAQGDAGLUSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)






